6-Hydroxy-1-(2-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione
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Overview
Description
6-Hydroxy-1-(2-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines a pyrimidine ring with hydroxy and methoxy functional groups
Preparation Methods
The synthesis of 6-Hydroxy-1-(2-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the iminomethyl intermediate. This intermediate is then reacted with a pyrimidine derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
6-Hydroxy-1-(2-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The iminomethyl group can be reduced to form an amine derivative.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Hydroxy-1-(2-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-(2-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the iminomethyl group can interact with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 6-Hydroxy-1-(2-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione include:
6-Hydroxy-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one: This compound has a similar structure but with a benzopyran ring instead of a pyrimidine ring.
6-Hydroxy-2-(4-methoxyphenyl)chromone: This compound also features hydroxy and methoxy groups but with a chromone ring. The uniqueness of this compound lies in its specific combination of functional groups and the pyrimidine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-hydroxy-1-(2-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-26-13-9-7-12(8-10-13)20-11-14-17(23)21-19(25)22(18(14)24)15-5-3-4-6-16(15)27-2/h3-11,24H,1-2H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKCZVBSSSIPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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